N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
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Description
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.16199719 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is Phosphodiesterase (PDE) 10A . PDE10A is a dual hydrolase of cAMP and cGMP and is highly expressed in striatal medium spiny neurons . The regulation of cAMP and cGMP modulates the activity of these neurons .
Mode of Action
The compound interacts with its target, PDE10A, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP within the neurons, thereby modulating their activity .
Biochemical Pathways
The inhibition of PDE10A affects the cAMP and cGMP pathways. These cyclic nucleotides play crucial roles in signal transduction within cells. By increasing the levels of cAMP and cGMP, the compound can modulate the activity of medium spiny neurons .
Pharmacokinetics
It is noted that a related compound with a 3-methyl-7-fluoro quinoxaline ring was found to have good pharmacokinetics due to its strong pde10a inhibitory activity .
Result of Action
The result of the compound’s action is the modulation of the activity of medium spiny neurons . This modulation is associated with psychotic symptoms, suggesting that PDE10A inhibitors could be potential therapeutic agents for psychosis diseases such as schizophrenia .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-21(23-20-11-7-6-10-19(20)22-16)25-13-12-18(14-25)24(2)28(26,27)15-17-8-4-3-5-9-17/h3-11,18H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPMOIZNRMQNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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